2,3-Dimethoxybenzylamine
Overview
Description
2,3-Dimethoxybenzylamine, with the chemical formula C9H13NO2, is an organic compound characterized by a benzene ring substituted with two methoxy groups and an amino group. It appears as a colorless to pale yellow liquid with a faint odor . This compound is utilized in various chemical syntheses and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxybenzylamine can be synthesized through several methods. One common method involves the reduction of 2,3-dimethoxybenzaldehyde using methylamine and a catalyst such as Raney nickel under hydrogenation conditions . The reaction typically proceeds as follows:
- Dissolve 2,3-dimethoxybenzaldehyde in ethanol.
- Add methylamine and heat the mixture to boiling.
- Introduce Raney nickel catalyst and perform hydrogenation at low pressure until the absorption of hydrogen ceases.
- Filter out the catalyst and evaporate the solvent to obtain the product.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxybenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like Raney nickel or platinum.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of N-substituted derivatives.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
2,3-Dimethoxybenzylamine is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxybenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,4-Dimethoxybenzylamine: Similar in structure but with methoxy groups at different positions.
3,4-Dimethoxybenzylamine: Another isomer with methoxy groups at the 3 and 4 positions.
Uniqueness: 2,3-Dimethoxybenzylamine is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and interaction with biological targets. This distinct structure makes it valuable in specific synthetic and research applications where other isomers may not be as effective.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMPWFJVYMXSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195994 | |
Record name | 2,3-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-09-3 | |
Record name | 2,3-Dimethoxybenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4393-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethoxybenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dimethoxybenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC8UH2CND7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2,3-Dimethoxybenzylamine be utilized in the synthesis of heterocyclic compounds?
A1: Research highlights the utility of this compound in synthesizing 1-aryl-2,3-dihydro-1H-isoindoles (isoindolines). [] The process involves a Pictet-Spengler type reaction, where this compound reacts with carbonyl compounds in the presence of acetic-formic anhydride under acidic conditions. [] This forms an N-formyliminium ion intermediate, which undergoes a cyclization reaction to yield the desired isoindoline product. [] This synthetic approach provides a simple and effective route for preparing these valuable heterocyclic compounds.
Q2: What are the potential applications of peptide-linked dicatechol derivatives synthesized from this compound?
A2: this compound serves as a crucial starting material for synthesizing di-, tri-, and tetrapeptide-linked dicatechol derivatives. [, ] These derivatives are prepared through a multi-step process involving the coupling of 2,3-dimethoxybenzoic acid, peptides, and this compound using standard coupling reagents like EDC/HOBt or DDC/HOSu. [, ] The final step involves cleaving the methyl ethers to reveal the free catechol groups. [, ] These peptide-linked dicatechol derivatives hold promise as potential ligands for metal complexes. [, ] The presence of peptide spacers can contribute to well-defined and fixed conformations within these metal complexes, influencing their properties and potential applications.
Q3: What is the role of Raney nickel in reactions involving 2,3-Dimethoxybenzaldehyde, a precursor to this compound?
A3: Raney nickel acts as a catalyst in the reduction of 2,3-dimethoxybenzaldehyde. [] This reduction reaction is crucial for synthesizing N-methyl-2,3-dimethoxybenzylamine. [] The use of a specialized hydrogenation apparatus, alongside the Raney nickel catalyst, facilitates the addition of hydrogen to the carbonyl group of 2,3-dimethoxybenzaldehyde, leading to the formation of the desired N-methylated product. []
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